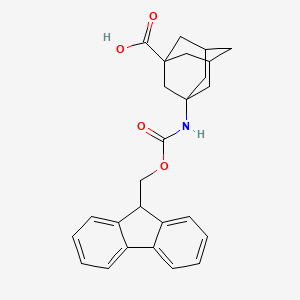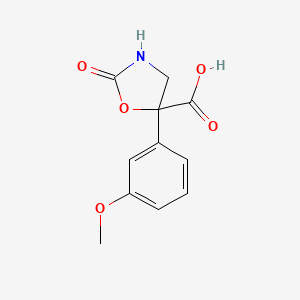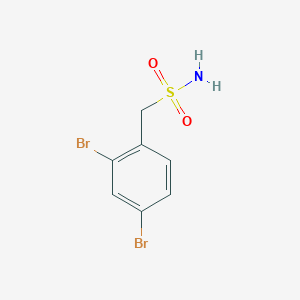![molecular formula C20H27N3O5S2 B2467874 Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 313262-20-3](/img/structure/B2467874.png)
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It works by modulating the activity of two key enzymes involved in lipid metabolism, namely ATP-citrate lyase and adenosine monophosphate-activated protein kinase. ETC-1002 has shown promising results in preclinical and clinical studies, and is currently being evaluated in phase III clinical trials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate involves the inhibition of ATP-citrate lyase, which is a key enzyme involved in the synthesis of fatty acids and cholesterol in the liver. By inhibiting this enzyme, this compound reduces the production of LDL-C and triglycerides, while increasing the production of HDL-C. This compound also activates adenosine monophosphate-activated protein kinase, which is a cellular energy sensor that regulates lipid and glucose metabolism. Activation of this enzyme by this compound leads to increased fatty acid oxidation and glucose uptake in muscle and adipose tissue, which further contributes to the reduction of circulating lipids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include:
- Reduction of LDL-C, triglycerides, and apolipoprotein B
- Increase of HDL-C and apolipoprotein A1
- Reduction of inflammation and oxidative stress in the vasculature
- Improvement of endothelial function and vascular compliance
- Activation of fatty acid oxidation and glucose uptake in muscle and adipose tissue
- Modulation of immune cell function and cytokine production
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its small molecular size, high purity, and well-defined mechanism of action. This compound is also relatively easy to synthesize and can be administered orally, which makes it a convenient tool for studying lipid metabolism and cardiovascular diseases. However, this compound has some limitations, including its specificity for ATP-citrate lyase and adenosine monophosphate-activated protein kinase, which may limit its utility for studying other pathways involved in lipid metabolism. This compound also has some off-target effects, such as inhibition of histone deacetylases, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate, including:
- Evaluation of the long-term safety and efficacy of this compound in phase III clinical trials
- Investigation of the effects of this compound on cardiovascular outcomes, such as myocardial infarction and stroke
- Exploration of the potential of this compound for combination therapy with other lipid-lowering agents, such as statins and PCSK9 inhibitors
- Investigation of the effects of this compound on other metabolic pathways, such as glucose metabolism and inflammation
- Development of novel analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate involves several steps, starting with the reaction of 4-(dipropylsulfamoyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid to form the intermediate amide. The final step involves esterification of the amide with ethyl alcohol to form this compound. The overall yield of the synthesis is around 20%, and the purity of the compound is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied in preclinical models of cardiovascular diseases, including atherosclerosis, dyslipidemia, and heart failure. In these studies, this compound has been shown to reduce circulating levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B, while increasing levels of high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A1. This compound has also been shown to reduce inflammation and oxidative stress in the vasculature, and to improve endothelial function and vascular compliance.
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-5-12-23(13-6-2)30(26,27)16-10-8-15(9-11-16)18(24)22-20-21-14(4)17(29-20)19(25)28-7-3/h8-11H,5-7,12-13H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGPDYMASCYSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2467807.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2467808.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2467809.png)

![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)